4-chloro-3-nitro-8-(propan-2-yl)quinoline
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Overview
Description
4-chloro-3-nitro-8-(propan-2-yl)quinoline is a synthetic compound belonging to the quinoline family It is characterized by the presence of a chlorine atom at the 4th position, a nitro group at the 3rd position, and a propan-2-yl group at the 8th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-8-(propan-2-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 4-chloroquinoline to introduce the nitro group at the 3rd position, followed by alkylation to introduce the propan-2-yl group at the 8th position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and alkyl halides for alkylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-nitro-8-(propan-2-yl)quinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-chloro-3-amino-8-(propan-2-yl)quinoline.
Substitution: Various substituted quinolines depending on the nucleophile used.
Oxidation: Corresponding ketones or alcohols.
Scientific Research Applications
4-chloro-3-nitro-8-(propan-2-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-8-(propan-2-yl)quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and propan-2-yl group contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitroquinoline: Lacks the propan-2-yl group, leading to different chemical and biological properties.
3-nitro-8-(propan-2-yl)quinoline:
4-chloro-8-(propan-2-yl)quinoline: Lacks the nitro group, resulting in different chemical behavior.
Uniqueness
4-chloro-3-nitro-8-(propan-2-yl)quinoline is unique due to the combination of the chlorine, nitro, and propan-2-yl groups on the quinoline ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds .
Properties
CAS No. |
1987332-21-7 |
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Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
4-chloro-3-nitro-8-propan-2-ylquinoline |
InChI |
InChI=1S/C12H11ClN2O2/c1-7(2)8-4-3-5-9-11(13)10(15(16)17)6-14-12(8)9/h3-7H,1-2H3 |
InChI Key |
DTUFBJPKPDFBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl |
Purity |
95 |
Origin of Product |
United States |
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